![molecular formula C15H20F2N2O2 B4974886 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has various biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the key biochemical and physiological effects of this compound are:
1. Anxiolytic and antidepressant effects: This compound has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
2. Vasorelaxant effects: 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has been found to have vasorelaxant effects, making it a potential treatment for cardiovascular diseases.
3. Antitumor effects: This compound has been found to have antitumor effects, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has various advantages and limitations for lab experiments. Some of the key advantages and limitations are:
Advantages:
1. High potency: This compound has high potency, making it a valuable tool for investigating various biological processes.
2. Selectivity: This compound has high selectivity, making it a valuable tool for investigating specific biological processes.
3. Low toxicity: This compound has low toxicity, making it a safe tool for investigating various biological processes.
Limitations:
1. Limited availability: This compound is not widely available, making it difficult to obtain for lab experiments.
2. Limited stability: This compound has limited stability, making it difficult to store for long periods.
3. Limited solubility: This compound has limited solubility, making it difficult to use in certain lab experiments.
Zukünftige Richtungen
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has various potential future directions for scientific research. Some of the key future directions are:
1. Development of new treatments: This compound has potential as a treatment for various diseases, such as anxiety, depression, cardiovascular diseases, and cancer. Future research could focus on developing new treatments based on this compound.
2. Investigation of new biological processes: This compound has potential for investigating new biological processes, such as the role of neurotransmitters in various diseases.
3. Development of new compounds: Future research could focus on developing new compounds based on the structure of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine, with improved potency, selectivity, and stability.
Synthesemethoden
The synthesis of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine involves the reaction of 2,4-difluorophenol with 2-chloropropionic acid followed by the reaction with 4-ethylpiperazine. The resulting compound is then purified through chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the key scientific research applications of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine are:
1. Study of the central nervous system: This compound has been found to have anxiolytic and antidepressant effects, making it a valuable tool for investigating the central nervous system.
2. Study of cardiovascular diseases: 1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine has been found to have vasorelaxant effects, making it a potential treatment for cardiovascular diseases.
3. Study of cancer: This compound has been found to have antitumor effects, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-3-18-6-8-19(9-7-18)15(20)11(2)21-14-5-4-12(16)10-13(14)17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQGHJUAQRGNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.